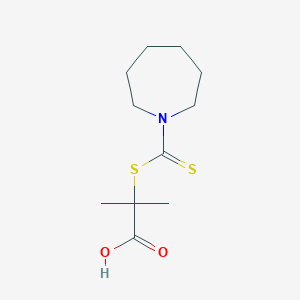
2-Fluoro-3-(propan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by an isopropyl group.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives are often used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents, which are the primary targets in this reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the compound might participate in the transmetalation process . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling, it can be inferred that the compound might influence the pathways involving carbon–carbon bond formation .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are noted as important pharmacokinetic properties .
Result of Action
In the context of suzuki–miyaura coupling, the compound’s action could result in the formation of new carbon–carbon bonds .
Action Environment
It is known that the success of suzuki–miyaura coupling, in which the compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-3-(propan-2-yl)benzoic acid involves the nucleophilic fluorination of 1-arylbenziodoxolones. This method uses fluoride salts in polar aprotic solvents to introduce the fluorine atom into the benzoic acid derivative . The reaction conditions typically involve the use of a fluoride source such as potassium fluoride (KF) in a solvent like acetonitrile, with the reaction being carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using readily available precursors. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(propan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine atom on the benzene ring can direct electrophiles to the ortho and para positions relative to itself, making the compound reactive in EAS reactions.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the fluorine atom.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products Formed
EAS Reactions: Products include ortho- and para-substituted derivatives of this compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxy-3-(propan-2-yl)benzoic acid if hydroxide is the nucleophile.
Oxidation and Reduction: Products include alcohols, aldehydes, or carboxylate salts, depending on the reaction conditions.
Scientific Research Applications
2-Fluoro-3-(propan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
2-Fluoro-3-(propan-2-yl)benzoic acid can be compared with other fluorinated benzoic acids and isopropyl-substituted benzoic acids:
2-Fluorobenzoic Acid: Lacks the isopropyl group, making it less hydrophobic and potentially less biologically active.
3-Isopropylbenzoic Acid: Lacks the fluorine atom, which may result in different reactivity and biological properties.
2-Fluoro-4-(propan-2-yl)benzoic Acid: Similar structure but with the isopropyl group at the para position relative to the fluorine atom, which can lead to different chemical and biological behavior.
The unique combination of the fluorine and isopropyl groups in this compound makes it a valuable compound for various applications, offering distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-fluoro-3-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPSVPIJTNNZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369805-45-7 |
Source


|
| Record name | 2-fluoro-3-(propan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)
![ethyl 4-[2-(2-nitroethyl)benzamido]benzoate](/img/structure/B2747932.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2747934.png)





![13-chloro-5-(2,3-dimethoxybenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2747943.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2747946.png)


